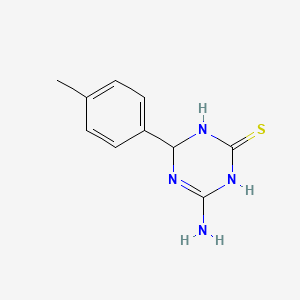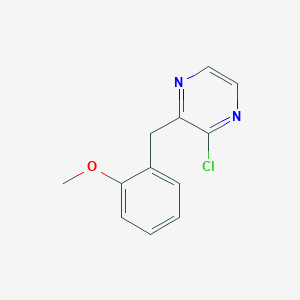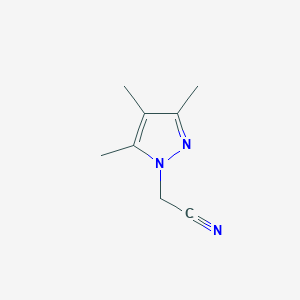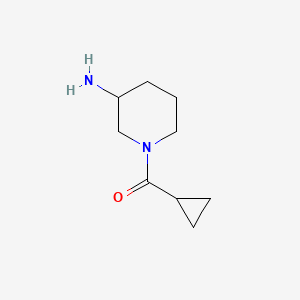
4-Amino-6-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-Amino-6-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol" is a derivative of 1,3,5-triazine, which is a class of nitrogen-containing heterocycles. These compounds are of significant interest due to their wide range of applications in medicinal chemistry, particularly as potential anti-tumor agents .
Synthesis Analysis
The synthesis of triazine derivatives often involves the cyclization of biguanides or the reaction of amidrazones with various electrophiles. For instance, 2-Dimethylamino-4-chloromethyl-6-amino-1,3,5-triazine was prepared by cyclization of dimethybiguanide hydrochloride with ethyl chloroacetate . Similarly, triazine derivatives can be synthesized through the reaction of intermediates like 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol with carbonyl compounds .
Molecular Structure Analysis
The molecular structure of triazine derivatives can be elucidated using spectroscopic methods such as NMR, IR, and X-ray diffraction. For example, the crystal structure of a related compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, was determined to crystallize in the monoclinic space group with extensive intermolecular hydrogen bonding and pi-pi stacking interactions .
Chemical Reactions Analysis
Triazine derivatives can undergo various chemical reactions to form novel compounds. For instance, the reactivity of 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol towards selected carbonyl compounds led to the synthesis of new triazolotriazine-, triazolotetrazine-, and triazolophthalazine derivatives . Additionally, the reaction of 6-amino-1,2,4-triazin-5(2H)-ones with phosphorus pentasulfide affords 6-amino-1,2,4-triazine-5(2H)-thiones .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives can be influenced by their molecular structure and substituents. For example, the solid-state structures of 2,4-diamino-6-(4-methylphenyl)-1,3,5-triazine in methanol and DMSO solvates, as well as its molecular adducts with aliphatic dicarboxylic acids, were analyzed by single crystal X-ray diffraction and thermal methods, revealing various recognition patterns formed between acceptor and donor groups . The antiproliferative activity of novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles was also studied, with some compounds showing moderate activity against human cancer cell lines .
Applications De Recherche Scientifique
Heterocyclic Chemistry and Biological Significance
Triazines, including compounds like 4-Amino-6-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol, are a cornerstone in heterocyclic chemistry and have been the subject of extensive research due to their diverse biological activities. These compounds are notable for their presence in various isomeric forms, with 1,3,5-triazine being particularly significant. Their unique structure allows for a wide range of biological applications, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and antimicrobial activities. This broad spectrum of pharmacological actions makes triazine derivatives valuable for the development of future drugs, showcasing their importance in medicinal chemistry (Verma, Sinha, & Bansal, 2019).
Organic Synthesis and Industrial Applications
The versatility of amino-triazoles, including the 4-Amino-6-(4-methylphenyl) variant, extends into the realm of fine organic synthesis, where they serve as raw materials. These compounds are crucial in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their utility spans even further into the production of analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids. Such diverse applications underscore the compound's significance in both applied sciences and industry, highlighting its role in the production of various agricultural and medical products (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Antioxidant and Antiradical Activities
Compounds with an open thiogroup, like some 1,2,4-triazole derivatives, exhibit high levels of antioxidant and antiradical activities, beneficial for patients exposed to high doses of radiation. Their comparison to biogenic amino acids such as cysteine, which also possesses a free SH-group, indicates their potential therapeutic value. This comparison points to the unique possibilities and opportunities provided by synthesized 1,2,4-triazole-3-tiones for enhancing overall conditions and biochemical processes in affected patients (Kaplaushenko, 2019).
Synthesis and Physico-Chemical Properties
The exploration of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole has shown that this class of organic compounds is of interest across various scientific and industrial fields. Their applications in optical materials, photosensitizers, coloring agents, antioxidants, fuel additives, and corrosion inhibitors for agriculture underscore their versatility. Additionally, their classification as low-toxic or non-toxic substances enhances their appeal for further research and application in diverse areas (Parchenko, 2019).
Orientations Futures
Propriétés
IUPAC Name |
4-amino-2-(4-methylphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-6-2-4-7(5-3-6)8-12-9(11)14-10(15)13-8/h2-5,8H,1H3,(H4,11,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLHDMUUSXXMPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2NC(=S)NC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293011.png)

![N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine](/img/structure/B1293014.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride](/img/structure/B1293017.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride](/img/structure/B1293020.png)
![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid](/img/structure/B1293021.png)
![({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-methyl}thio)acetic acid](/img/structure/B1293022.png)





![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1293032.png)
